An In-Depth Technical Guide to 2-Ethyl-4-methylpyridin-3-amine
An In-Depth Technical Guide to 2-Ethyl-4-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Ethyl-4-methylpyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this document consolidates available information, including its unique Chemical Abstracts Service (CAS) number, and presents a plausible synthetic route, predicted physicochemical properties, and potential applications based on the established chemistry of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel pyridine-based molecules.
Chemical Identity and Nomenclature
CAS Number: 1849224-21-0
Synonyms: While no widely recognized synonyms for 2-Ethyl-4-methylpyridin-3-amine have been identified, systematic nomenclature provides the following:
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3-Amino-2-ethyl-4-methylpyridine
Molecular Structure:
Figure 2: Proposed synthetic pathway for 2-Ethyl-4-methylpyridin-3-amine.
Detailed Experimental Protocol (Hypothetical):
Step 1: Nitration of 3-Ethyl-4-methylpyridine
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To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, add 3-ethyl-4-methylpyridine (1.0 eq) dropwise, maintaining the temperature below 10 °C.
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Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitropyridine intermediate. Purification can be achieved by column chromatography.
Step 2: Reduction of the Nitropyridine Intermediate
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Dissolve the nitropyridine intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent. Common methods include:
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Catalytic Hydrogenation: Use of hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
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Metal/Acid Reduction: Use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, filter the reaction mixture to remove the catalyst or metal residues.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
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Dry the combined organic extracts, filter, and concentrate to afford the crude aminopyridine. Further purification may be necessary via crystallization or chromatography.
Note: The precise regioselectivity of the initial nitration step would need to be experimentally determined and may yield a mixture of isomers requiring separation.
Potential Applications in Research and Drug Development
Substituted aminopyridines are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery. [1][2][3]While specific applications for 2-Ethyl-4-methylpyridin-3-amine have not been documented, its structural features suggest potential utility in several areas:
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Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The amino and alkyl substituents can be tailored to interact with the ATP-binding pocket of various kinases.
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Ion Channel Modulators: Aminopyridines are known to modulate the activity of ion channels, particularly potassium channels.
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Central Nervous System (CNS) Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.
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Antimicrobial and Antiparasitic Agents: The aminopyridine scaffold has been explored for the development of new treatments for infectious diseases. [1] The specific substitution pattern of 2-Ethyl-4-methylpyridin-3-amine offers a unique three-dimensional structure that could be exploited to achieve selectivity for specific biological targets.
Safety and Handling
Detailed toxicological data for 2-Ethyl-4-methylpyridin-3-amine is not available. However, based on the safety information for related aminopyridines, the following precautions should be taken:
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Hazard Statements: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation. [4][5][6][7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.
Conclusion
2-Ethyl-4-methylpyridin-3-amine, identified by CAS number 1849224-21-0, represents a novel chemical entity with potential for applications in medicinal chemistry and materials science. While a comprehensive experimental profile is yet to be established, this guide provides a framework for its synthesis and an understanding of its likely properties and applications based on the well-documented chemistry of related aminopyridine derivatives. Further research is warranted to fully characterize this compound and explore its potential as a building block for the development of new functional molecules.
References
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
- 2-ethyl-4-methylpyridin-3-amine | 1849224-21-0. Sigma-Aldrich.
- SAFETY DATA SHEET. MilliporeSigma. November 06, 2025.
- SAFETY DATA SHEET. TCI Chemicals. December 13, 2024.
- 14 - SAFETY D
- 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.
- material safety d
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. January 08, 2025.
- 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4. Sigma-Aldrich.
- 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520. PubChem.
- 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4. ChemicalBook. July 16, 2025.
- 2-Amino-4-methylpyridine | 695-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
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